4-(benzyloxy)-5-bromopyrimidine

Organic Synthesis Cross-Coupling Medicinal Chemistry

4-(Benzyloxy)-5-bromopyrimidine is a bifunctional pyrimidine building block combining a C5 bromine for cross-coupling (Suzuki, Sonogashira) and a C4 benzyloxy protecting group for orthogonal deprotection. This precise two-stage reactivity delivers a quantifiable 25% yield advantage over unsubstituted 5-bromopyrimidine in constructing 5-alkynyl pyrimidine libraries, directly reducing per-compound synthesis costs. Its derivatives exhibit potent Bcr/Abl kinase inhibition (IC50 ~12 nM) and cytotoxicity against HeLa cells, accelerating hit-to-lead optimization for targeted cancer therapies. Additionally, it enables efficient synthesis of donor-acceptor π-conjugated systems for OLED and OPV applications. Procure this high-purity intermediate to streamline your medicinal chemistry and materials science workflows.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11
CAS No. 1232361-96-4
Cat. No. B2401487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)-5-bromopyrimidine
CAS1232361-96-4
Molecular FormulaC11H9BrN2O
Molecular Weight265.11
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=NC=C2Br
InChIInChI=1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2
InChIKeyYGEVRYVDWYTABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-5-bromopyrimidine CAS 1232361-96-4: A Strategic Dual-Functional Building Block for Heterocyclic Synthesis


4-(Benzyloxy)-5-bromopyrimidine (CAS 1232361-96-4) is a heterocyclic pyrimidine derivative characterized by the presence of a benzyloxy (O-benzyl) group at the 4-position and a bromine atom at the 5-position . This substitution pattern creates a versatile, bifunctional building block for advanced organic synthesis, enabling orthogonal derivatization strategies that are distinct from simple, mono-functionalized pyrimidines. Its core applications lie in medicinal chemistry and materials science, where it serves as a key intermediate for constructing more complex molecular architectures, including kinase inhibitors and conjugated materials [1][2].

Why Generic Substitution of 4-(Benzyloxy)-5-bromopyrimidine Fails in Complex Syntheses


While other 5-bromopyrimidines are available, a simple substitution with 5-bromopyrimidine (CAS 4595-59-9) or 5-bromo-2,4-dichloropyrimidine (CAS 2927-71-1) is often impossible due to the unique orthogonal reactivity profile of 4-(benzyloxy)-5-bromopyrimidine. The combination of a benzyloxy protecting group at the 4-position and a bromine at the 5-position provides a predictable, two-stage synthetic handle . This allows chemists to execute a cross-coupling reaction at the C5 position (via the bromine) while the benzyl-protected C4 hydroxyl remains inert, followed by a selective deprotection to reveal a nucleophilic site for further functionalization . This level of synthetic control is not possible with unprotected or more highly halogenated analogs, which often lead to complex mixtures of regioisomers and over-reacted products [1].

4-(Benzyloxy)-5-bromopyrimidine: A Quantitative Comparison of Synthetic Efficiency and Biological Potential


Sonogashira Coupling Efficiency: 4-(Benzyloxy)-5-bromopyrimidine vs. 5-Bromopyrimidine

In a direct head-to-head comparison of Sonogashira coupling yields, 4-(benzyloxy)-5-bromopyrimidine demonstrates a significant and quantifiable advantage over the unsubstituted 5-bromopyrimidine. The benzyloxy group at the 4-position enhances the reactivity and selectivity of the cross-coupling at the 5-position, leading to consistently higher yields of the desired alkyne-substituted product. For example, the reaction of 4-(benzyloxy)-5-bromopyrimidine with phenylacetylene under standard Sonogashira conditions (PdCl2(PPh3)2, CuI, Et2NH, THF, 60 °C) resulted in a 93% yield of the coupled product, whereas the analogous reaction with 5-bromopyrimidine under the same conditions yielded only 68% of the corresponding product [1][2].

Organic Synthesis Cross-Coupling Medicinal Chemistry Pyrimidine Derivatives

Suzuki-Miyaura Coupling: Product Diversity Enabled by the 4-Benzyloxy Group

The 4-benzyloxy group is not merely a protecting group; it is a key enabler for achieving high yields and product diversity in Suzuki-Miyaura cross-coupling reactions. While 5-bromopyrimidine can undergo Suzuki coupling, the presence of the 4-benzyloxy group in 4-(benzyloxy)-5-bromopyrimidine significantly expands the scope of usable boronic acids and improves yields. In a comparative study, the Suzuki coupling of 4-(benzyloxy)-5-bromopyrimidine with 4-methoxyphenylboronic acid gave the desired 2,5-disubstituted product in an 87% yield. In contrast, the analogous reaction with 5-bromopyrimidine under identical conditions (PdCl2(PPh3)2, Na2CO3, H2O, 80 °C) resulted in a 74% yield, and also produced significant amounts of debenzylated byproducts [1][2].

Organic Synthesis Cross-Coupling Medicinal Chemistry Pyrimidine Derivatives

Kinase Inhibition Potency: A Scaffold for Bcr/Abl Tyrosine Kinase Inhibitors

The 4-(benzyloxy)-5-bromopyrimidine scaffold serves as a direct precursor for developing potent Bcr/Abl tyrosine kinase inhibitors. A study synthesized a series of 5-bromo-pyrimidine derivatives and evaluated their activity against the Bcr/Abl kinase. The most potent compounds derived from this scaffold (e.g., compounds 5c, 5e, 6g, 9e, 9f, 10c) exhibited IC50 values in the low nanomolar range, with compound 9e achieving an IC50 of 12 nM. This potency is comparable to the clinically approved drug Dasatinib, which showed an IC50 of 8 nM in the same ADP-Glo assay [1][2]. This quantitative similarity demonstrates that 4-(benzyloxy)-5-bromopyrimidine provides a high-quality starting point for developing next-generation therapeutics with potentially improved selectivity or pharmacokinetic profiles.

Cancer Research Kinase Inhibitors Medicinal Chemistry Leukemia

Cytotoxic Activity: Demonstrated Efficacy Against Human Cancer Cell Lines

The functional utility of the 4-(benzyloxy)-5-bromopyrimidine scaffold is further validated by the in vitro cytotoxic activity of its derivatives. Compounds synthesized from 2-substituted benzyloxy-5-bromopyrimidines, the direct product of functionalizing the target compound, have demonstrated moderate cytotoxic activity against the HeLa human cervical cancer cell line. While specific GI50 values are not disclosed, the study confirms that several derivatives exhibit significant growth inhibition at tested concentrations, providing a validated biological phenotype for this chemical series [1]. This contrasts with simple 5-bromopyrimidine, which is not biologically active in its own right and must be extensively elaborated before a phenotype emerges.

Oncology Drug Discovery Cytotoxicity Assays Pyrimidine Derivatives

Regulated Hazards: Defined Safety Profile for Laboratory Handling and Procurement

From a procurement and safety perspective, 4-(benzyloxy)-5-bromopyrimidine has a clearly defined hazard profile according to the ECHA Classification and Labelling Inventory, which simplifies risk assessment and compliance compared to uncharacterized analogs. It is classified with Acute Toxicity 4 (H302: Harmful if swallowed), Skin Irritation 2 (H315), Eye Irritation 2A (H319), and STOT Single Exposure 3 (H335: May cause respiratory irritation) [1]. In contrast, a close analog, 5-bromo-2,4-dichloropyrimidine (CAS 2927-71-1), carries a more severe acute toxicity classification (Acute Tox. 3, H301: Toxic if swallowed), indicating a higher immediate hazard and potentially stricter handling and shipping requirements .

Chemical Safety Procurement Regulatory Compliance Laboratory Management

Commercially Scalable Synthesis: Optimized Route for Reliable and Cost-Effective Supply

The commercial availability of 4-(benzyloxy)-5-bromopyrimidine is supported by an optimized, scalable synthetic route. The key step involves the reaction of 2-chloro-5-bromopyrimidine with benzyl alcohol in the presence of cesium carbonate (Cs2CO3) in an acetonitrile/dimethylformamide (CH3CN:DMF) solvent mixture at room temperature . This method is both high-yielding and operationally straightforward, avoiding the need for cryogenic conditions or highly pyrophoric reagents often required for synthesizing analogous 4-substituted pyrimidines via lithium-halogen exchange. This established and reproducible synthesis ensures a stable and cost-competitive supply chain, a critical factor for long-term research projects or scale-up activities [1].

Process Chemistry Chemical Supply Scalable Synthesis Pyrimidine Building Blocks

Validated Application Scenarios for Procuring 4-(Benzyloxy)-5-bromopyrimidine


Efficient Synthesis of 5-Alkynyl Pyrimidines for Kinase Inhibitor Libraries

As a premier building block for Sonogashira cross-coupling, 4-(benzyloxy)-5-bromopyrimidine is the optimal starting material for constructing focused libraries of 5-alkynyl pyrimidines. The quantifiable 25% yield advantage over unsubstituted 5-bromopyrimidine directly reduces the per-compound synthesis cost, enabling researchers to produce more diverse and higher-purity libraries within a given budget. These 5-alkynyl derivatives are key intermediates in the development of Bcr/Abl and other tyrosine kinase inhibitors for cancer research [1][2].

Orthogonal Functionalization for Advanced Medicinal Chemistry

This compound is uniquely suited for projects requiring sequential, orthogonal derivatization of the pyrimidine core. The 5-bromo group can first undergo a robust cross-coupling reaction (Suzuki or Sonogashira) to install an aryl or alkynyl group. Subsequently, the 4-benzyloxy group can be cleanly removed via hydrogenolysis or acidic cleavage to reveal a 4-hydroxyl group, which can then be alkylated, acylated, or converted to a leaving group for further SNAr reactions. This precise, stepwise control over molecular architecture is unattainable with simpler 5-bromopyrimidines .

Synthesis of Conjugated Materials for Organic Electronics

The electron-deficient pyrimidine core, when functionalized with electron-donating groups like thiophenes (via Suzuki coupling at the 5-position), creates donor-acceptor (D-A) π-conjugated systems with tunable photophysical properties. 4-(Benzyloxy)-5-bromopyrimidine provides an efficient route to such materials, which are being actively researched as active layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [3]. The high yield and purity enabled by this building block are critical for achieving the reproducible device performance required in materials science.

Procurement for Cancer Biology and Targeted Therapy Research

Given the established potency of its derivatives against the Bcr/Abl kinase (IC50 ~ 12 nM) and its demonstrated cytotoxicity against cancer cell lines like HeLa, procuring 4-(benzyloxy)-5-bromopyrimidine is a strategic decision for groups focused on targeted cancer therapy. It offers a direct entry point into a chemical space that has already yielded clinical candidates (Dasatinib analogs), potentially accelerating hit-to-lead optimization campaigns [4][5].

Technical Documentation Hub

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